N-ethyl-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methylphenyl)acetamide
Description
N-ethyl-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methylphenyl)acetamide is a thieno[3,2-d]pyrimidinone derivative characterized by a fused thiophene-pyrimidine core. Key structural features include:
- Core: A thieno[3,2-d]pyrimidinone scaffold with keto groups at positions 2 and 2.
- Substituents:
- A 4-fluorobenzyl group at position 3 of the pyrimidine ring.
- An N-ethyl-N-(3-methylphenyl)acetamide side chain at position 1.
This compound’s design likely targets enzymes or receptors sensitive to fluorinated aromatic systems and heterocyclic cores, such as kinases or proteases. The 4-fluorobenzyl group may enhance lipophilicity and target binding, while the acetamide moiety contributes to solubility and pharmacokinetic stability .
Properties
Molecular Formula |
C24H22FN3O3S |
|---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
N-ethyl-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C24H22FN3O3S/c1-3-26(19-6-4-5-16(2)13-19)21(29)15-27-20-11-12-32-22(20)23(30)28(24(27)31)14-17-7-9-18(25)10-8-17/h4-13H,3,14-15H2,1-2H3 |
InChI Key |
HDIHVTUYQPSKRL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)SC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-ethyl-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methylphenyl)acetamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the thieno[3,2-d]pyrimidine core: This step involves the cyclization of appropriate precursors under specific reaction conditions to form the thieno[3,2-d]pyrimidine ring.
Introduction of the fluorobenzyl group: The fluorobenzyl group is introduced through a nucleophilic substitution reaction, where a suitable fluorobenzyl halide reacts with the thieno[3,2-d]pyrimidine intermediate.
Attachment of the acetamide moiety: The final step involves the acylation of the intermediate with an appropriate acylating agent to form the acetamide group.
Industrial production methods for this compound would involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
N-ethyl-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the carbonyl groups to hydroxyl groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorobenzyl group or the thieno[3,2-d]pyrimidine core.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-ethyl-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methylphenyl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-ethyl-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to particular enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related compounds are compared based on core modifications, substituent effects, and synthetic approaches:
Structural Analogues with Thieno[3,2-d]pyrimidinone Cores
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide (): Core: Shares the thieno[3,2-d]pyrimidinone structure. Substituents:
- 4-Fluorophenyl at position 7 (vs. 4-fluorobenzyl at position 3 in the target compound).
- A 3,4-dimethoxyphenethyl acetamide side chain (vs. N-ethyl-N-(3-methylphenyl)acetamide). The dimethoxy group enhances electron-donating properties, which could affect metabolic stability .
Compound 266 (): Core: Thieno[3,2-d]pyrimidine with additional imidazole and pyridine rings. Substituents:
- Methylthio and phenyl groups in the imidazole ring.
- A thioacetamide-linked pyridine moiety.
Analogues with Pyrido[2,3-d]pyrimidinone Cores
(R)-N-(1-(3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)ethyl)-N-(pyridin-3-ylmethyl)-2-(4-(trifluoromethoxy)phenyl)acetamide (): Core: Pyrido[2,3-d]pyrimidinone (nitrogen-containing vs. sulfur-containing thieno core). Substituents:
- 4-Ethoxyphenyl at position 3.
- Trifluoromethoxyphenyl and pyridinylmethyl groups in the acetamide side chain. The trifluoromethoxy group enhances electronegativity and target selectivity but may introduce metabolic liabilities .
Analogues with Benzothieno-Triazolo-Pyrimidine Cores
N-Phenyl-2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide (): Core: Benzothieno-triazolo-pyrimidine (additional fused benzene and triazole rings). Substituents:
- Phenylacetamide side chain. Impact: The triazole ring introduces hydrogen-bonding capability, which may enhance interactions with polar enzyme pockets.
Key Comparative Data
Research Findings and Implications
Substituent Positioning :
- Fluorine placement (e.g., 4-fluorobenzyl vs. 4-fluorophenyl) significantly impacts steric and electronic interactions. The benzyl group in the target compound may improve membrane permeability compared to phenyl .
Core Flexibility: Thieno[3,2-d]pyrimidinones (target compound) exhibit better metabolic stability than pyrido[2,3-d]pyrimidinones due to sulfur’s electron-withdrawing effects .
Side Chain Optimization :
- The N-ethyl-N-(3-methylphenyl)acetamide in the target compound balances lipophilicity and solubility, whereas bulkier groups (e.g., trifluoromethoxyphenyl) in analogues may reduce bioavailability .
Biological Activity
N-ethyl-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methylphenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique thieno[3,2-d]pyrimidine core structure and potential biological activities. This article focuses on its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound features several notable structural elements:
- Molecular Formula : C22H24FN3O3S
- Molecular Weight : Approximately 451.5 g/mol
- IUPAC Name : this compound
Structural Characteristics
The compound's structure includes:
- An ethyl group
- A fluorobenzyl moiety
- An acetamide group
These functional groups may interact with various biological targets, contributing to its pharmacological effects.
Initial studies suggest that this compound may exert its biological effects by:
- Inhibiting specific enzymes or receptors
- Interacting with biological macromolecules such as proteins and nucleic acids
Interaction Studies
Research indicates that the compound's interactions can be explored through:
- Molecular Docking Studies : To assess binding affinities with target proteins.
- Biochemical Assays : To evaluate inhibition kinetics and effectiveness against various biological targets.
Potential Applications
Given its structural properties, the compound shows promise in treating diseases influenced by enzyme or receptor inhibition. Its unique combination of functional groups may confer distinct biological properties compared to similar compounds.
Comparative Analysis of Similar Compounds
| Compound Name | Structure | Key Features |
|---|---|---|
| N-(4-fluorobenzyl)-2-(3-(4-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide | Similar thienopyrimidine core; different substituents | Focus on fluorobenzyl modifications |
| 1-[3-(6-Phenyl[1,2,4]Triazolo[4,3-B]Pyridazin-3-Yl)Phenyl]Acetamide | Contains a triazole ring | Different core structure; potential for different biological activity |
| N-Methyl-N-[3-(6-Phenyl[1,2,4]Triazolo[4,3-B]Pyridazin-3-Yl)Phenyl]Acetamide | Similar acetamide moiety | Variation in nitrogen-containing heterocycles |
This comparative analysis highlights the uniqueness of this compound in terms of its structural characteristics and potential therapeutic applications.
In Vitro Studies
Recent studies have demonstrated the antimicrobial activity of structurally related compounds. For example:
- Synthesis and Activity : In silico and in vitro evaluations have indicated that thieno[2,3-d]pyrimidine derivatives exhibit significant antimicrobial properties against various pathogens .
Pharmacological Evaluations
Pharmacological evaluations are ongoing to determine the specific therapeutic applications of this compound. Initial findings suggest potential use in treating infections and possibly other disease states where enzyme inhibition plays a critical role.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
